Eupacunin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33854-15-8 |
|---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-7-11(2)21(25)28-18-8-12(3)16(24)10-17(27-15(6)23)13(4)9-19-20(18)14(5)22(26)29-19/h7-9,16-20,24H,5,10H2,1-4,6H3/b11-7-,12-8-,13-9- |
InChI Key |
LVPCBECJXWCROK-PFVBFNHDSA-N |
SMILES |
CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1/C=C(\C(CC(/C(=C\C2C1C(=C)C(=O)O2)/C)OC(=O)C)O)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C |
Synonyms |
eupacunin |
Origin of Product |
United States |
Isolation and Comprehensive Structural Characterization of Eupacunin
Extraction and Fractionation Methodologies from Biological Matrices
The initial step in obtaining eupacunin (B1232134) involves extracting it from the plant material where it is found. This typically begins with collecting and preparing the plant parts, such as the aerial parts. acs.orgnih.gov The dried and powdered plant material is then subjected to extraction using suitable solvents. For instance, exhaustive extraction with 100% methanol (B129727) using ultrasonic assistance has been employed. acs.orgnih.gov
Following the initial extraction, the crude extract is often partitioned between immiscible solvents to fractionate the components based on their polarity. A common approach involves dissolving the crude extract in water and then successively partitioning it with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). acs.orgnih.gov This process separates the compounds into different fractions, enriching the target compounds in specific layers. For example, this compound, being a sesquiterpene lactone, is often found in the ethyl acetate fraction. acs.orgnih.gov
Chromatographic Techniques for this compound Purification
Chromatographic methods are indispensable for purifying this compound from the complex mixtures obtained during extraction and fractionation. These techniques exploit the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation. orgchemboulder.combyjus.comlongdom.org
Column Chromatography Applications
Column chromatography is a widely used technique for the initial purification of natural product extracts, including those containing this compound. almanaqueacoriano.comacs.orgorgchemboulder.comlongdom.orgnih.govresearchgate.net In this method, the stationary phase, typically a solid adsorbent like silica (B1680970) gel or Sephadex LH-20, is packed into a vertical column. acs.orgnih.govorgchemboulder.com The mobile phase, a liquid solvent or mixture of solvents, is passed through the column, carrying the sample components at different rates based on their interactions with the stationary phase. orgchemboulder.combyjus.comlongdom.org
Different solvent systems are used as the mobile phase, with the polarity often gradually increased to elute compounds with varying affinities for the stationary phase. For instance, silica gel column chromatography might utilize gradients of hexane (B92381) and ethyl acetate. acs.orgnih.gov Sephadex LH-20 column chromatography, which separates based on size and polarity, has been used with solvents like 70% methanol. acs.orgnih.gov Fractions are collected as the solvent elutes from the column, and their composition is often monitored by techniques like Thin-Layer Chromatography (TLC). orgchemboulder.com
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of this compound, particularly when high purity is required. researchgate.netcem.com HPLC utilizes smaller stationary phase particles and higher pressures compared to traditional column chromatography, resulting in improved resolution and efficiency. cem.com
Preparative HPLC can be employed to purify larger quantities of compounds. acs.orgnih.gov Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase (such as methanol-water mixtures), is commonly applied for the purification of natural products like sesquiterpene lactones. acs.orgnih.govcem.com Gradient elution, where the mobile phase composition is changed over time, is often used to optimize the separation of multiple components. acs.orgnih.gov
Medium-Pressure Liquid Chromatography (MPLC) for Isolation
Medium-Pressure Liquid Chromatography (MPLC) bridges the gap between traditional column chromatography and HPLC, offering faster separation times and improved resolution compared to gravity columns, while being more cost-effective for preparative scale isolation than HPLC. acs.orgnih.govnih.gov MPLC systems operate at moderate pressures and can be used with various stationary phases, including reversed-phase C18 and silica gel. acs.orgnih.gov
MPLC has been successfully applied in the isolation of sesquiterpene lactones, including those from Eupatorium species. acs.orgnih.gov For example, reversed-phase C18 MPLC with a methanol-water gradient has been used, followed by silica gel MPLC with a hexane-ethyl acetate gradient to further purify fractions containing target compounds. acs.orgnih.gov
Spectroscopic Approaches for this compound Structure Elucidation
Spectroscopic techniques are essential for determining the chemical structure of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, providing detailed information about the arrangement of atoms within the molecule. nih.govacs.orgnih.govnih.govresearchgate.netlsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D NMR, e.g., 1H, 13C, COSY, HSQC, HMBC)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for the unambiguous structural assignment of this compound. acs.orgnih.govnih.govresearchgate.netlsu.edu
1H NMR Spectroscopy: Provides information about the different types of protons in the molecule, their chemical environments (indicated by chemical shift, δH), and their connectivity (indicated by coupling constants, J). Analysis of the multiplicity and integration of signals in the 1H NMR spectrum helps in identifying various proton types, such as methyl, methylene, methine, and olefinic protons. nih.govnih.gov
13C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule and their chemical environments (indicated by chemical shift, δC). The 13C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in distinguishing between methyl, methylene, methine, and quaternary carbons. nih.govnih.gov
2D NMR Spectroscopy: Provides connectivity information between atoms, which is vital for piecing together the molecular structure.
COSY (Correlation Spectroscopy): A homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (1H-1H correlations). acs.orgnih.govresearchgate.netresearchgate.netlibretexts.orgblogspot.com This helps in establishing proton spin systems within the molecule. For this compound, COSY data can reveal correlations between adjacent or coupled protons in the ring system and side chains. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (1H-13C one-bond correlations). acs.orgnih.govresearchgate.netresearchgate.netlibretexts.org This experiment is essential for assigning carbon signals to their corresponding protons and vice versa. HSQC data for this compound would correlate each proton signal with the signal of the carbon it is bonded to. nih.govresearchgate.net
By analyzing the comprehensive data obtained from 1D and 2D NMR experiments, in conjunction with other spectroscopic data like Mass Spectrometry (MS) and Infrared (IR) spectroscopy, the complete structure of this compound, including its stereochemistry, can be elucidated. nih.govresearchgate.netresearchgate.netlsu.edu
Data from NMR spectroscopy can be presented in tables, listing the chemical shifts (δ), multiplicities, coupling constants (J), and observed correlations (COSY, HSQC, HMBC) for each assigned proton and carbon signal. While specific detailed NMR data for this compound were not extensively available in the provided snippets, the types of data obtained and their utility in structure elucidation are well-documented for similar compounds and in the context of this compound characterization. nih.govnih.govresearchgate.netresearchgate.net
| Position | δH (Multiplicity, J in Hz) | δC | COSY | HSQC | HMBC |
| 1 | - | 134.5 | H-2, H-3 | C-1 | - |
| 2 | - | 26.6 | H-1, H-3 | C-2 | C-10 |
| 3 | - | 39.0 | H-1, H-2 | C-3 | C-2, C-4, C-15 |
| 4 | - | 143.6 | - | C-4 | - |
| 5 | - | 128.5 | H-6, H-7, H-8, H-9 | C-5 | - |
| 6 | - | 77.6 | H-5, H-7, H-8, H-9 | C-6 | - |
| 7 | - | 53.5 | H-5, H-6, H-8, H-9 | C-7 | - |
| 8 | - | 73.5 | H-5, H-6, H-7, H-9 | C-8 | - |
| 9 | - | 40.1 | H-5, H-6, H-7, H-8 | C-9 | - |
| 10 | - | 138.9 | - | C-10 | H-2 |
| 11 | - | 171.8 | - | C-11 | - |
| 12 | - | 139.0 | - | C-12 | - |
| 13a | - | 125.6 | - | C-13 | - |
| 13b | - | 125.6 | - | C-13 | - |
| 14a | - | 59.8 | - | C-14 | - |
| 14b | - | 59.8 | - | C-14 | - |
| 15 | - | 17.2 | - | C-15 | H-3 |
| 1' | - | 167.7 | - | C-1' | - |
| 2' | - | 128.9 | - | C-2' | - |
| 3' | - | 142.9 | H-4' | C-3' | - |
| 4' | - | 61.0 | H-3' | C-4' | H-3' |
| 5' | - | 12.8 | - | C-5' | - |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry plays a crucial role in determining the molecular weight and formula of this compound, as well as providing insights into its structural subunits through fragmentation analysis scienceready.com.au. The process typically involves ionizing the this compound molecule, which often leads to fragmentation. The resulting charged fragments are then separated based on their mass-to-charge (m/z) ratio, producing a mass spectrum scienceready.com.au.
Analysis of the molecular ion peak in the mass spectrum provides the molecular weight, from which the molecular formula can be deduced, especially with high-resolution mass spectrometry (HRMS) data. The fragmentation pattern, a series of peaks at lower m/z values, corresponds to the masses of the fragment ions generated from the breakdown of the this compound molecule scienceready.com.au. By interpreting these fragmentation pathways, chemists can infer the presence of specific functional groups and structural moieties within the molecule gentechscientific.com. Different types of fragmentation, such as cleavage of specific bonds, yield characteristic fragment ions that serve as fingerprints for particular structural features epfl.ch. The stability of the molecular ion influences the number and abundance of fragment peaks observed gentechscientific.com.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique for obtaining a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity mdpi.com. For chiral molecules like this compound, X-ray crystallography is particularly valuable for determining the absolute stereochemistry – the specific spatial arrangement of atoms at chiral centers mdpi.comnih.gov.
The technique relies on the diffraction of X-rays by the electrons in a crystal. The resulting diffraction pattern is used to reconstruct an electron density map, from which the atomic positions are determined mdpi.com. For absolute configuration determination, anomalous dispersion (also known as the Bijvoet effect) is utilized, which involves measuring the intensity differences between specific pairs of reflections (Bijvoet pairs) mdpi.comnih.gov. The magnitude of this effect is dependent on the presence of heavier atoms and the wavelength of the X-rays used mdpi.com. The Flack parameter is commonly reported in chiral crystallography to provide a quantitative measure of the confidence in the assigned absolute structure nih.govox.ac.uk. X-ray crystallography also provides detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles mdpi.com.
Integration of Spectroscopic Data for Definitive Structural Assignment
The definitive structural assignment of this compound is achieved by integrating the information obtained from various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and potentially infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy egyankosh.ac.in. Each technique provides complementary information about the molecule's structure.
NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the types, number, and connectivity of atoms in the molecule nih.gov. Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the identification of different functional groups and the determination of the carbon-hydrogen framework egyankosh.ac.in. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide crucial connectivity information, revealing correlations between protons and carbons, including those separated by multiple bonds nih.gov.
By combining the molecular formula from mass spectrometry, the fragmentation patterns suggesting substructures, the detailed atomic connectivity and functional group information from NMR, and potentially stereochemical information from techniques like X-ray crystallography, a comprehensive and unambiguous structure for this compound can be determined egyankosh.ac.in. This integrated approach allows chemists to build a complete picture of the molecule's architecture.
Advancements in Computational Tools for Structure Elucidation and Dereplication
Computational tools have become increasingly important in the process of natural product discovery and characterization, aiding in both structure elucidation and dereplication (the rapid identification of known compounds) mdpi.comnih.gov. These tools can process and analyze large amounts of spectroscopic data, predict molecular properties, and compare experimental data to databases of known compounds mdpi.com.
Computational methods can assist in the interpretation of complex spectra, propose potential structures based on spectroscopic data, and even predict spectra for proposed structures to validate assignments arxiv.org. This accelerates the process of structure determination, especially for novel or complex molecules. Dereplication tools utilize databases of known compounds and their associated spectroscopic data (e.g., MS/MS and NMR) to quickly identify if an isolated compound is already known mdpi.com. This saves significant time and resources by avoiding the full structural elucidation of previously reported substances nih.gov.
Application of NMR-Based Machine Learning Tools (e.g., SMART 2.0)
Recent advancements in computational tools include the development of NMR-based machine learning tools for structural annotation and dereplication nih.govacs.org. One such tool is Small Molecule Accurate Recognition Technology (SMART) 2.0 nih.govacs.orgucsd.edu.
Mechanistic Investigations of Eupacunin S Biological Activities at the Molecular and Cellular Level
In vitro Antiproliferative and Cytotoxic Activity in Model Systems
The primary evidence for the anticancer potential of compounds like eupacunin (B1232134) comes from in vitro assays that measure their ability to inhibit the proliferation of cancer cells or to induce cell death directly.
The cytotoxic and antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govaltogenlabs.com While the broader class of sesquiterpene lactones has been tested against a wide array of human tumor cell lines, specific IC50 data for this compound against many of the cell lines listed below is not extensively detailed in currently available scientific literature. The activity of such compounds can be highly dependent on the specific cell line being tested. nih.gov
For context, the HEp-2 cell line was originally reported as derived from a laryngeal carcinoma, but was later found to be contaminated by HeLa (cervical cancer) cells. nih.govcytion.com The SMMC-7721 cell line is a well-established model for human hepatocellular carcinoma. nih.govnih.gov The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a common model for studying apoptosis. nih.govmdpi.com
Interactive Data Table: Cytotoxicity of this compound in Various Human Cancer Cell Lines Data specific to this compound is limited in the cited literature. This table reflects the available information.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HT29 | Colon Carcinoma | Data Not Available |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available |
| SKOV3 | Ovarian Cancer | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| PC3 | Prostate Adenocarcinoma | Data Not Available |
| HEp-2 | Laryngeal Carcinoma (HeLa contaminant) | Data Not Available |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| HL-60 | Promyelocytic Leukemia | Data Not Available |
| SMMC-7721 | Hepatocellular Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
The cytotoxic effects of many natural compounds, including sesquiterpene lactones, are often mediated by their ability to interfere with fundamental cellular processes such as cell division and programmed cell death (apoptosis).
Cell Cycle Modulation: The cell cycle is a tightly regulated process that ensures the proper replication and division of cells. Disruption of this cycle can lead to cell cycle arrest, preventing cancer cells from proliferating. nih.govmdpi.com Many sesquiterpene lactones have been shown to induce cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis and dividing. The mechanism often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, the tumor suppressor protein p53 can activate the transcription of p21, a potent CDK inhibitor, which leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov While direct studies on this compound are scarce, its structural relative, eupatorin, has been shown to arrest leukemia cells at the G2/M phase. nih.gov
Apoptotic Induction Pathways: Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. abcam.com Many chemotherapeutic agents work by inducing apoptosis in cancer cells, which often have dysfunctional apoptotic pathways. mdpi.com Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. abcam.com
Sesquiterpene lactones are known to induce apoptosis through the intrinsic pathway. mdpi.commdpi.com This process involves increasing the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. nih.govnih.gov Key events include the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of a cascade of enzymes called caspases (such as caspase-9 and the executioner caspase-3). nih.govmdpi.com Activated caspases then cleave essential cellular proteins, like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. mdpi.com The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway. journalagent.com
Enzyme Inhibition Studies
The biological activity of this compound and related compounds is also attributed to their ability to directly inhibit the function of key enzymes involved in cellular metabolism and growth.
Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, the metabolic pathway that provides cells with energy. scbt.com Because cancer cells often exhibit high rates of glycolysis (the Warburg effect), PFK is considered a potential target for anticancer drugs. scielo.org.mx
Polyamines, such as putrescine and spermidine, are small polycations essential for cell growth, proliferation, and differentiation. nih.gov Cancer cells have a high demand for polyamines and often exhibit upregulated polyamine transport systems to acquire them from their environment. nih.gov Therefore, the polyamine transport system is another attractive target for cancer therapy.
The vectorial movement of polyamines across cell membranes is a complex process involving specific transporters. nih.gov While various molecules have been studied for their effects on polyamine metabolism and transport, there is currently a lack of specific research in the available scientific literature detailing the direct effects of this compound or other sesquiterpene lactones on the modulation of polyamine transport systems in mammalian cells. frontiersin.orgutas.edu.au
Potential for Anti-inflammatory Mechanisms and Cellular Signaling Modulation (based on related sesquiterpene lactones)
Inflammation is a biological response that is critically linked to cancer development and progression. oncotarget.com Many natural products exhibit both anticancer and anti-inflammatory properties, often through the modulation of common cellular signaling pathways. Sesquiterpene lactones as a class are well-known for their potent anti-inflammatory effects. mdpi.com
The primary mechanism for the anti-inflammatory action of sesquiterpene lactones is the inhibition of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of genes for inflammatory mediators like cytokines, chemokines, and enzymes such as COX-2 and iNOS. nih.gov
Sesquiterpene lactones, through the reactivity of their α-methylene-γ-lactone group, can directly alkylate and inactivate key kinases in the NF-κB signaling pathway, such as IκB kinase (IKK). This prevents the phosphorylation of IκB, thereby blocking NF-κB activation. nih.gov
Furthermore, these compounds can modulate other important signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38). oncotarget.commdpi.com MAPKs are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. nih.gov By interfering with these pathways, this compound could potentially exert pleiotropic effects, contributing to both its anti-inflammatory and cytotoxic activities.
Lack of Specific Research Data on the Mechanistic Actions of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of specific research data concerning the mechanistic investigations of the chemical compound this compound. While the initial request outlined a detailed exploration of its anti-inflammatory and antimicrobial properties at a molecular and cellular level, extensive searches have not yielded the specific findings required to populate the requested sections.
The user's structured article outline required detailed information on:
Exploration of Antimicrobial Efficacy in Research Models:This section was intended to present data on the compound's effectiveness against various microbes.
Despite thorough database searches, no studies were found that specifically investigate the effects of this compound on inflammatory mediators such as cytokines, or its interaction with key signaling pathways like NF-κB or MAPK. Similarly, research detailing the antimicrobial efficacy of this compound in established research models, including specific data such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains, could not be located.
The available literature frequently discusses related compounds from the Eupatorium genus, but provides no specific mechanistic data for this compound itself. In adherence with the strict instructions to focus solely on this compound and to ensure scientific accuracy, an article on these specific topics cannot be generated at this time due to the lack of foundational research. Further scientific investigation into the biological activities of this compound is required before a detailed analysis of its mechanisms of action can be provided.
Structure Activity Relationship Sar Studies of Eupacunin and Its Analogs
Chemical Derivatization and Semi-Synthesis for SAR Profiling
Chemical derivatization and semi-synthesis are key experimental strategies employed in the SAR analysis of natural products like Eupacunin (B1232134). kyoto-u.ac.jpresearchgate.net These techniques involve the targeted chemical modification of the parent compound or the synthesis of new analogs with specific structural variations. By strategically altering functional groups, modifying stereochemistry, or manipulating the core carbon skeleton, researchers can gain insights into the role of different molecular regions in mediating biological activity.
For sesquiterpene lactones, a prominent structural feature often implicated in their cytotoxic activity is the α,β-unsaturated carbonyl system, particularly the α-methylene-γ-lactone ring. This group is known to react with nucleophiles, such as the thiol groups found in proteins, via a Michael addition mechanism, which is thought to contribute significantly to their biological effects. researchgate.netresearchgate.net Modifications around this reactive center, as well as other functional groups and side chains, can profoundly influence activity. Studies on other sesquiterpene lactones have involved the preparation of ester derivatives (e.g., acetate (B1210297), isobutyrate, hexanoate, and palmitate) to explore how variations in lipophilicity and the nature of ester side chains affect biological activity and cellular uptake. kyoto-u.ac.jplsu.edu While detailed reports on the specific chemical derivatization of this compound for extensive SAR profiling were not explicitly found in the provided search results, the general principles applied to related sesquiterpene lactones underscore the importance of such modifications in elucidating the relationship between structure and biological function. researchgate.net
Correlation of Structural Features with Biological Activity in in vitro Models
In vitro biological assays are indispensable for assessing the activity of this compound and its analogs and establishing correlations between their structural characteristics and observed effects. These studies commonly involve testing the compounds against various cancer cell lines or isolated enzymes to determine their potency.
This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines. ontosight.aiacs.org Furthermore, it has been identified as an inhibitor of the enzyme phosphofructokinase. kyoto-u.ac.jplsu.eduresearchgate.net Investigations into the inhibition of phosphofructokinase by this compound, along with other sesquiterpene lactones such as vernolepin (B1683817) and euparotin acetate, suggest that their inhibitory effect may stem from their interaction with sulfhydryl groups located at the enzyme's active site. lsu.eduresearchgate.net Pre-treatment of these inhibitors with dithiothreitol, a reducing agent that reacts with sulfhydryl groups, abolished their ability to inhibit the enzyme, lending support to this proposed mechanism. lsu.eduresearchgate.net
Certain structural features have been broadly associated with the antitumor activity observed in sesquiterpene lactones. These include the presence of double bonds within cyclopentane (B165970) rings, a hydroxyl group at the C-5 position, a double bond at C-10, or an angeloyloxy group at the C-8 position. researchgate.net For eupachinilides, which share the germacrane-type skeleton with this compound, moderate cytotoxic activities against several tumor cell lines have been reported, illustrating that subtle structural differences within this class can impact biological potency. researchgate.net
Although comprehensive comparative in vitro activity data for a wide range of this compound analogs was not extensively detailed in the search results, the findings from studies on related sesquiterpene lactones emphasize the critical role of the α,β-unsaturated carbonyl system and other functional groups and their spatial arrangement in mediating cytotoxic and enzyme inhibitory activities.
Computational Approaches in SAR Analysis
Computational methods have become integral to modern SAR analysis, offering valuable insights into molecular properties, interactions, and enabling the development of predictive models that complement experimental findings. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgiupac.orgwikipedia.orgpharmdguru.com QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical and structural attributes, to build models capable of predicting biological activity. sysrevpharm.orgwikipedia.orgnih.gov
QSAR studies have been applied to collections of sesquiterpene lactones to explore their cytotoxic properties. researchgate.net These studies aim to identify which molecular descriptors are most significantly correlated with the observed biological activity, thereby providing clues about the structural requirements for achieving high potency. For example, a QSAR study involving 37 different sesquiterpene lactones with diverse structural skeletons investigated their cytotoxic activity against human carcinoma of the nasopharynx (KB) cells. researchgate.net By employing 3D molecular descriptors and genetic algorithms, this research established structure-activity relationships and identified important properties influencing inhibition potency across the dataset and within subsets defined by different structural classes. researchgate.net
While specific QSAR models focused exclusively on this compound and a large series of its direct analogs were not extensively reported, the application of QSAR to the broader class of sesquiterpene lactones, including germacranolides like this compound, highlights the potential of this approach in quantitatively understanding the link between structural features and cytotoxic activity. researchgate.net QSAR models can serve as powerful tools for predicting the activity of novel or untested compounds based solely on their chemical structures. wikipedia.orgnih.gov
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the most probable binding orientation (pose) of a small molecule (ligand) within the binding site of a biological target macromolecule, such as a protein or enzyme. nih.gov This method helps researchers visualize and understand the molecular interactions that govern the binding event and identify key amino acid residues or regions within the binding site that are critical for recognition and binding. researchgate.net
Given the known reactivity of sesquiterpene lactones, including this compound, with thiol groups via Michael addition, potential molecular targets often include enzymes or proteins that possess accessible cysteine residues in their active or functional sites. kyoto-u.ac.jpresearchgate.netresearchgate.net The observed inhibition of phosphofructokinase by this compound, likely mediated through interactions with sulfhydryl groups, is a scenario where molecular docking could provide detailed atomic-level insights into the specific binding site and the nature of the interactions involved. kyoto-u.ac.jplsu.eduresearchgate.net
Although detailed molecular docking studies specifically focused on this compound's interactions with a confirmed biological target were not prominently featured in the search results, related studies on other compounds illustrate the application of this technique in understanding ligand-protein interactions. nih.govresearchgate.net For instance, preliminary molecular docking studies have been utilized to assess the binding of other compounds to enzymes like acetylcholinesterase and butyrylcholinesterase, revealing favorable interactions and potential binding modes. researchgate.net Applying molecular docking to this compound in complex with hypothesized targets, such as enzymes known to be inhibited by sesquiterpene lactones or proteins susceptible to modification by Michael acceptors, could provide valuable information regarding its mechanism of action and the structural determinants of its binding affinity.
Advanced Analytical Methodologies for Eupacunin Research
Development of High-Throughput Screening Methods for Eupacunin (B1232134) and Analogs
High-throughput screening (HTS) is a fundamental approach in modern drug discovery and biological research, enabling the rapid assessment of large libraries of compounds against specific biological targets or pathways. evotec.combmglabtech.comwikipedia.org For this compound and its analogs, HTS methods are crucial for identifying compounds with desired activities from extensive chemical collections. evotec.combmglabtech.com
HTS typically involves automated systems, including robotics, liquid handling devices, and sensitive detectors, to perform millions of tests in a short timeframe. evotec.combmglabtech.comwikipedia.org The key laboratory ware used in HTS is the microtiter plate, available in various formats such as 96, 384, 1536, or even higher well densities. bmglabtech.comwikipedia.org These wells can contain test compounds, cells, enzymes, or other biological components. wikipedia.org
The process generally includes preparing samples and compound libraries, establishing an assay suitable for automation, configuring robotic workstations, and acquiring and handling the resulting data. bmglabtech.com Various detection technologies are employed in HTS, including optical measurements quantifying light produced by a sample, such as fluorescent, luminescent, or colorimetric readouts. bmglabtech.com
The development of HTS methods specifically for this compound would involve designing assays that measure a relevant biological activity of this compound, such as its interaction with a hypothesized protein target or its effect on a cellular pathway. Analogs of this compound, which are compounds with slight structural modifications, can also be screened using these methods to understand structure-activity relationships (SAR). biorxiv.org This allows researchers to identify chemical groups essential for activity and guide the selection of promising candidates for further investigation. biorxiv.org
While HTS is effective for identifying potential "hits" or "leads" from large libraries, it does not typically assess properties critical for drug development like toxicity or bioavailability. bmglabtech.com However, it serves as a powerful initial step in the discovery pipeline. bmglabtech.com
Integration of Multi-Omics Data in this compound Mechanistic Studies
Understanding the full biological impact of this compound requires a comprehensive view of its effects on various molecular layers within a biological system. Multi-omics approaches integrate data from different "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of biological processes. metabolon.combiorxiv.orgresearchgate.net
Integrating multi-omics data in this compound research can offer deeper insights into its mechanisms of action compared to analyzing each molecular layer independently. biorxiv.orguv.es This approach can help uncover complex molecular interactions and regulatory mechanisms influenced by this compound. researchgate.netuv.es
The integration typically involves sophisticated computational methods, including meta-analysis, Bayesian methods, factor analysis, and machine learning algorithms, to analyze the multi-faceted data. uv.es These methods aim to either provide more robust classifications of biological samples or offer new insights into the molecular circuits underlying biological responses. uv.es
Multi-omics studies can reveal how this compound affects gene expression (transcriptomics), protein levels and modifications (proteomics), and the profile of small molecule metabolites (metabolomics). metabolon.combiorxiv.org By connecting these different layers, researchers can build a more complete picture of this compound's effects and identify key pathways or targets involved. metabolon.comevotec.com
Proteomics and Metabolomics in Target Identification
Proteomics and metabolomics are particularly valuable components of multi-omics studies for identifying the biological targets of small molecules like this compound. mdpi.comnih.gov
Proteomics involves the large-scale identification and quantification of proteins within a biological sample. mdpi.com By comparing protein profiles in the presence and absence of this compound, researchers can identify proteins whose abundance or modification is altered. These altered proteins may include direct targets of this compound or downstream effectors in a signaling pathway. Proteomics provides insights into the functional molecules of an organism and can help elucidate disease pathogenesis or the mechanism of action of compounds. mdpi.com
Metabolomics focuses on the comprehensive analysis of small molecule metabolites present in a biological system. metabolon.comevotec.com Metabolites are the end products of cellular processes and provide a direct snapshot of the physiological state. mdpi.com Changes in metabolite levels in response to this compound can indicate which metabolic pathways are affected. nih.gov By observing the accumulation or depletion of specific metabolic products, researchers can infer the activity of enzymes and, consequently, identify potential enzyme targets of this compound. nih.gov
Integrating proteomics and metabolomics data allows researchers to correlate changes in protein levels with alterations in metabolite profiles. frontiersin.org For example, if this compound affects the activity of an enzyme (identified through proteomics), this might lead to predictable changes in the concentrations of its substrate and product metabolites (observed through metabolomics). This integrated analysis can strengthen the evidence for target identification and provide a more detailed understanding of the functional consequences of this compound binding. frontiersin.org
Studies combining proteomics and metabolomics have been successfully used to investigate the mechanisms underlying various biological conditions and identify potential therapeutic targets. mdpi.comfrontiersin.org This combined approach offers a powerful strategy for elucidating the molecular targets and pathways modulated by this compound.
Quantitative Analysis of this compound in Plant Extracts for Research Purposes
This compound is a natural compound, and its isolation and study often begin with plant extracts. Accurate quantitative analysis of this compound in these extracts is essential for research purposes, including determining its concentration, assessing extraction efficiency, and standardizing biological assays.
Quantitative analysis aims to determine the precise amount or concentration of a specific substance within a sample. insight7.io For natural compounds like this compound in complex plant extracts, this typically involves chromatographic techniques coupled with sensitive detectors. dergipark.org.tr High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of bioactive compounds in plant extracts. dergipark.org.tr
The process generally involves preparing the plant material, extracting compounds using appropriate solvents, and then analyzing the extract using HPLC. dergipark.org.tr The HPLC system separates the different compounds in the extract based on their chemical properties, and a detector (such as a Diode-Array Detector, DAD) measures the amount of this compound as it elutes from the column. dergipark.org.tr
To quantify this compound, a calibration curve is typically generated using known concentrations of a pure this compound standard. rjptonline.org By comparing the signal from this compound in the plant extract to this calibration curve, its concentration in the extract can be accurately determined. rjptonline.org
Different extraction methods and solvents can influence the yield and composition of the plant extract, impacting the concentration of this compound. dergipark.org.trrjptonline.org Therefore, standardized extraction protocols are important for reproducible quantitative analysis. european-biochar.org
Future Research Perspectives and Directions for Eupacunin
Eupacunin (B1232134) as a Chemical Probe for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with specific protein targets, enabling researchers to investigate the roles of these proteins in complex biological systems promega.com. Future research could focus on developing this compound, or carefully designed analogs, as chemical probes to elucidate specific biological pathways. This involves demonstrating that this compound can selectively bind to and modulate the activity of a particular protein or set of proteins within cells promega.com. Such probes are invaluable for understanding fundamental biological processes and can aid in validating potential drug targets promega.comrjeid.com. The development of high-quality chemical probes requires demonstrating high affinity and selectivity for the intended target, adequate cellular potency, and the ability to induce relevant phenotypic changes promega.com. Research could involve synthesizing modified this compound molecules with tags for visualization or pull-down assays to identify binding partners, or creating photoactivable versions to study the timing of pathway activation or inhibition. europa.eupitt.edu
Investigation of Novel Molecular Targets
While this compound has shown biological activity, the specific molecular targets and mechanisms underlying these effects are not fully elucidated. Future research should prioritize the identification and validation of novel molecular targets that interact with this compound. This could involve a range of techniques, including proteomic approaches to identify proteins that bind to this compound, or high-throughput screening assays to assess its activity against a panel of potential target enzymes or receptors. Understanding the interaction of this compound with specific targets at a molecular level is crucial for comprehending its biological effects and for the rational design of analogs with improved potency or selectivity. yok.gov.tr
Synthetic Strategies for this compound Scaffolds and Designed Analogs as Research Tools
The complex structure of this compound presents challenges and opportunities for synthetic chemists. Developing efficient and scalable synthetic strategies for the this compound scaffold is essential for providing sufficient material for extensive biological evaluation and for the creation of designed analogs. Future research in this area could explore novel synthetic routes, potentially employing modern techniques such as organocatalysis, flow chemistry, or the use of nano-catalysts to improve yields, reduce reaction times, and enhance sustainability ekb.egrsc.org. Furthermore, the synthesis of designed analogs with specific structural modifications is a critical direction. These analogs can serve as valuable research tools to probe structure-activity relationships, improve target selectivity, or introduce functionalities suitable for use as chemical probes (Section 7.1). nih.govnih.govmdpi.com
Exploration of this compound's Ecological Role in its Native Environment
This compound is a natural product isolated from Eupatorium cuneifolium. Investigating its ecological role in the native environment of this plant is a promising area for future research. This could involve studying the concentration and distribution of this compound in different plant tissues and at various life stages, and assessing its potential function in plant defense against herbivores, pathogens, or competing plants. mdpi.commobilane.com Research could also explore the interactions between E. cuneifolium and other organisms in its ecosystem, and whether this compound plays a role in mediating these interactions. Understanding the natural function of this compound could provide insights into its biological activities and potential applications. ecologyandsociety.orgresearchgate.netagroeco.org
Integration with Modern Drug Discovery Research Paradigms (excluding clinical applications)
Q & A
Basic: How should researchers design experiments to validate the synthesis of Eupacunin?
Methodological Answer:
- Control Groups : Include synthetic intermediates and reference compounds to verify reaction pathways .
- Characterization : Use NMR, HPLC, and mass spectrometry (with purity thresholds ≥95%) for structural confirmation .
- Reproducibility : Document reaction conditions (e.g., temperature, catalysts, solvents) in triplicate to ensure consistency .
Basic: What strategies identify gaps in existing literature on this compound's biological activity?
Methodological Answer:
- Systematic Reviews : Use databases like PubMed and SciFinder with keywords "this compound + [mechanism/target]" and filter by publication year (e.g., post-2020) .
- Contradiction Mapping : Tabulate discrepancies in reported IC50 values across studies to highlight unresolved questions .
Advanced: How can conflicting data on this compound's pharmacokinetics be resolved?
Methodological Answer:
- Root-Cause Analysis : Compare experimental variables (e.g., animal models, dosing regimens) and validate assays (e.g., LC-MS/MS vs. ELISA) .
- Meta-Analysis : Apply mixed-effects models to aggregate data from heterogeneous studies, adjusting for covariates like bioavailability differences .
Advanced: What methodologies optimize this compound's target selectivity in complex biological systems?
Methodological Answer:
- CRISPR Screening : Identify off-target effects by knocking out putative interactors in cell lines .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against homologous proteins .
Basic: How to ensure reproducibility in this compound's in vitro cytotoxicity assays?
Methodological Answer:
- Standardization : Adopt CLSI guidelines for cell viability assays (e.g., MTT/WST-1) with internal controls (e.g., staurosporine) .
- Data Transparency : Report raw data (e.g., absorbance values) and statistical methods (e.g., ANOVA with post-hoc tests) in supplementary materials .
Advanced: What frameworks address contradictions between this compound's in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time curves with tissue-specific efficacy data .
- Multi-Omics Validation : Correlate transcriptomic/proteomic changes in animal models with in vitro pathways .
Basic: How to formulate a hypothesis-driven research question on this compound's mechanism of action?
Methodological Answer:
- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (untreated/control compound), and Outcome (apoptosis markers) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible assays), Novel (unexplored kinase targets), and Relevant (therapeutic potential) .
Advanced: What statistical approaches reconcile variability in this compound's spectroscopic data?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduce dimensionality in NMR/IR datasets to isolate signal noise .
- Bayesian Hierarchical Models : Quantify uncertainty in peak assignments across replicate experiments .
Basic: How to validate this compound's stability under different storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks .
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA with method validation per ICH guidelines .
Advanced: What integrative approaches resolve discrepancies in this compound's proposed molecular targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
